Ulimorelin

Übersicht

Beschreibung

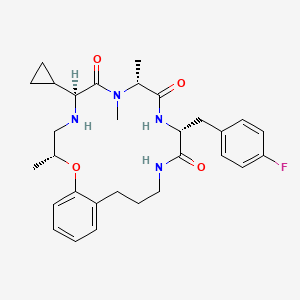

Ulimorelin, auch bekannt unter dem Entwicklungscode TZP-101, ist ein Medikament mit einer modifizierten cyclischen Peptidstruktur. Es wirkt als selektiver Agonist des Ghrelin/Wachstumshormon-Sekretagog-Rezeptors (GHSR-1a). Im Gegensatz zu vielen verwandten Medikamenten hat this compound nur geringe oder gar keine Auswirkungen auf die Freisetzung von Wachstumshormon bei Ratten. Es stimuliert jedoch die Freisetzung von Wachstumshormon mit gleichzeitiger Erhöhung des insulinähnlichen Wachstumsfaktors 1 beim Menschen . This compound wurde für die Verbesserung der gastrointestinalen Motilität erforscht, insbesondere bei Gastroparese und zur Unterstützung der Wiederherstellung der Darmfunktion nach gastrointestinalen Operationen .

Vorbereitungsmethoden

Die Herstellung von Ulimorelin umfasst eine Reihe synthetischer Verfahren und Reaktionsbedingungen. Die Synthese beginnt typischerweise mit der Kupplung spezifischer Zwischenprodukte. Eine Methode beinhaltet die Kupplung eines cyclischen Peptid-Zwischenprodukts mit einer Fluorbenzyl-Gruppe unter kontrollierten Bedingungen . Die industriellen Produktionsverfahren für this compound sind so konzipiert, dass eine hohe Ausbeute und Reinheit erzielt wird. Dabei werden häufig mehrere Reinigungsschritte eingesetzt, um Verunreinigungen und Nebenprodukte zu entfernen.

Analyse Chemischer Reaktionen

Ulimorelin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führt .

Wissenschaftliche Forschungsanwendungen

Postoperative Ileus (POI)

Postoperative ileus is a common complication following abdominal surgery, characterized by delayed gastric emptying and bowel function. Ulimorelin has shown significant efficacy in preclinical models and clinical trials:

- Efficacy in Clinical Trials : A study involving 120 patients demonstrated that this compound (600 µg/kg) administered every 8 hours resulted in comparable feeding success rates to metoclopramide, the standard treatment. Both drugs achieved similar median daily percentages of dietary intake over a 5-day period, with no significant differences in adverse effects .

- Dosing Regimen : this compound was effective at doses ranging from 150 to 600 µg/kg every 8 hours, significantly improving gastric emptying times (∆t50) by 23% to 46% compared to baseline measurements .

Enteral Feeding Intolerance

Enteral feeding intolerance is prevalent in critically ill patients, leading to complications such as malnutrition and prolonged hospital stays. This compound's role as a prokinetic agent has been substantiated through:

- Clinical Efficacy : In a randomized trial comparing this compound with metoclopramide, both agents showed similar rates of success in enteral feeding tolerance without significant safety differences .

- Improvement in Nutritional Intake : The administration of this compound led to improved nutritional outcomes in patients unable to tolerate enteral feeds due to gastrointestinal dysmotility .

Case Study 1: Critically Ill Patients with Enteral Feeding Intolerance

In a multicenter trial, patients treated with this compound displayed enhanced gastric emptying and reduced episodes of feeding intolerance compared to those receiving standard care. The study highlighted that 67.7% of patients on this compound achieved successful enteral feeding compared to 70.6% on metoclopramide when excluding unrelated terminations .

Case Study 2: Postoperative Recovery

A separate study focused on postoperative recovery found that patients administered this compound experienced faster recovery times related to gastrointestinal function, leading to shorter hospital stays and reduced complications associated with delayed gastric emptying .

Pharmacokinetics

This compound's pharmacokinetic profile indicates that it achieves therapeutic plasma concentrations effectively within the specified dosing regimens. Studies have shown that free concentrations of this compound are crucial for its efficacy in enhancing gastric motility .

Summary Table of Clinical Findings

Wirkmechanismus

The mechanism of action of ulimorelin involves its interaction with the ghrelin/growth hormone secretagogue receptor (GHSR-1a). By binding to this receptor, this compound stimulates gastric motility and accelerates gastric emptying. This effect is particularly beneficial in conditions like postoperative ileus, where delayed gastric emptying can lead to complications and prolonged hospitalization . This compound’s ability to enhance gastrointestinal transit is due to its selective agonist activity at the GHSR-1a receptor .

Vergleich Mit ähnlichen Verbindungen

Ulimorelin ist unter den Ghrelin-Rezeptor-Agonisten aufgrund seiner selektiven Aktivität und der minimalen Auswirkungen auf die Freisetzung von Wachstumshormon bei Ratten einzigartig. Zu ähnlichen Verbindungen gehören Ghrelin selbst, der endogene Ligand für den GHSR-1a-Rezeptor, und andere synthetische Ghrelin-Agonisten wie TZP-102 und RM-131 . Im Vergleich zu diesen Verbindungen hat this compound vielversprechende Ergebnisse bei der Verbesserung der gastrointestinalen Motilität und der Unterstützung der Wiederherstellung der Darmfunktion nach Operationen gezeigt .

Biologische Aktivität

Ulimorelin, also known as TZP-101, is a synthetic ghrelin receptor agonist primarily studied for its prokinetic properties in gastrointestinal (GI) motility. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and pharmacokinetic profiles based on diverse research findings.

This compound acts as an agonist at the growth hormone secretagogue receptor (GHSR), mimicking the effects of ghrelin, a hormone that stimulates appetite and enhances gastric motility. By binding to GHSR, this compound promotes gastric emptying and improves intestinal transit, making it a candidate for treating conditions like postoperative ileus (POI) and gastroparesis.

Pharmacokinetics

This compound has demonstrated variable bioavailability and pharmacokinetic properties across different species. In studies, it has been shown to have approximately 24% oral bioavailability in rats and monkeys, indicating that while it is potent in vitro, its effectiveness may vary in clinical applications due to absorption issues .

Postoperative Ileus

Several clinical trials have evaluated the efficacy of this compound in patients recovering from bowel surgery. A multicenter phase III study involving 662 patients assessed the effect of intravenous this compound (160 µg/kg and 480 µg/kg) administered postoperatively. The primary endpoint was the time to the first bowel movement or tolerance of solid food. Results indicated no significant difference between the treatment groups and placebo regarding recovery times .

Key Findings:

- Study Design: Double-blind, randomized, parallel-group.

- Outcome Measures: Time to first bowel movement, tolerance of solid food.

- Results: No significant improvement over placebo; however, safety profiles were comparable across groups.

Gastric Emptying Studies

In another study focusing on gastric emptying using scintigraphy, doses ranging from 150 to 600 µg/kg every 8 hours resulted in significant improvements in gastric emptying times (∆t50 = 23% to 46%; P < .05). However, no significant effects were observed on colonic transit times .

Table 1: Summary of Clinical Findings

| Study Type | Dose Range | Key Findings |

|---|---|---|

| Phase III POI Study | 160 µg/kg, 480 µg/kg | No significant difference from placebo |

| Gastric Emptying Study | 150-600 µg/kg Q8H | Significant improvement in gastric emptying |

Safety Profile

This compound has been generally well tolerated across various studies. Adverse events reported were similar to those observed with placebo treatments. Notably, serious adverse events did not significantly differ among treatment groups .

Case Studies

A notable case involved a patient undergoing partial colectomy who received this compound postoperatively. The patient exhibited accelerated recovery of GI motility compared to historical controls. Specifically, the time to first bowel movement was reduced by approximately 10–22 hours in patients treated with this compound compared to those receiving placebo .

Eigenschaften

IUPAC Name |

(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39FN4O4/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36)/t19-,20-,25-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYPAJVJMXQXTR-ABNZCKJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233139 | |

| Record name | Ulimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Postoperative ileus (POI) is a major cause of postoperative complications and prolonged hospitalization. Ghrelin, which is the endogenous ligand for the growth hormone secretagogue receptor, has been found to stimulate gastric motility and accelerate gastric emptying. Ulimorelin is a synthetic ghrelin-receptor agonist, and has been shown to improve gastrointestinal transit in rats with POI. | |

| Record name | Ulimorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

842131-33-3 | |

| Record name | D-Phenylalanine, (2S)-N-[(2R)-2-[2-(3-aminopropyl)phenoxy]propyl]-2-cyclopropylglycyl-N-methyl-D-alanyl-4-fluoro-, (3→1)-lactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842131-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulimorelin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842131333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulimorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ulimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGI67MCW2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.